molecular formula C32H64N2O2 B14596371 N~1~,N~6~-Didodecyl-2-ethylhexanediamide CAS No. 61261-69-6

N~1~,N~6~-Didodecyl-2-ethylhexanediamide

Cat. No.: B14596371
CAS No.: 61261-69-6
M. Wt: 508.9 g/mol
InChI Key: VTDBBLOMANYQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~6~-Didodecyl-2-ethylhexanediamide is a chemical compound with the molecular formula C32H64N2O2 It is a diamide derivative of 2-ethylhexane, featuring two dodecyl (C~12~H~25~) chains attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Didodecyl-2-ethylhexanediamide typically involves the reaction of 2-ethylhexanediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethylhexanediamine+2 dodecanoyl chlorideN 1 ,N 6 -Didodecyl-2-ethylhexanediamide+2HCl\text{2-ethylhexanediamine} + \text{2 dodecanoyl chloride} \rightarrow \text{N~1~,N~6~-Didodecyl-2-ethylhexanediamide} + 2 \text{HCl} 2-ethylhexanediamine+2 dodecanoyl chloride→N 1 ,N 6 -Didodecyl-2-ethylhexanediamide+2HCl

Industrial Production Methods

Industrial production of N1,N~6~-Didodecyl-2-ethylhexanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Didodecyl-2-ethylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.

Major Products Formed

    Oxidation: Formation of dodecanoic acid and 2-ethylhexanoic acid.

    Reduction: Formation of N1,N~6~-Didodecyl-2-ethylhexanediamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~6~-Didodecyl-2-ethylhexanediamide has several applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~6~-Didodecyl-2-ethylhexanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It may also interact with specific proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~6~-Didodecyl-1,6-hexanediamide
  • N~1~,N~6~-Dioctyl-2-ethylhexanediamide
  • N~1~,N~6~-Didecyl-2-ethylhexanediamide

Uniqueness

N~1~,N~6~-Didodecyl-2-ethylhexanediamide is unique due to its specific structural features, including the presence of two long dodecyl chains and the 2-ethylhexane backbone. These structural characteristics confer distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it suitable for specialized applications in various fields.

Properties

CAS No.

61261-69-6

Molecular Formula

C32H64N2O2

Molecular Weight

508.9 g/mol

IUPAC Name

N,N'-didodecyl-2-ethylhexanediamide

InChI

InChI=1S/C32H64N2O2/c1-4-7-9-11-13-15-17-19-21-23-28-33-31(35)27-25-26-30(6-3)32(36)34-29-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3,(H,33,35)(H,34,36)

InChI Key

VTDBBLOMANYQDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCC(CC)C(=O)NCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.